molecular formula C12H24Cl2N6 B052149 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride CAS No. 27776-21-2

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

Cat. No.: B052149
CAS No.: 27776-21-2
M. Wt: 323.26 g/mol
InChI Key: ZVVWZIADMMTPBX-UHFFFAOYSA-N
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Description

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is a synthetic organic compound with the molecular formula C12H24Cl2N6. It is commonly used as an initiator in the synthesis of high molecular weight polymers, particularly polyacrylamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with a diazene compound under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to yellow solid .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride involves the generation of free radicals upon decomposition. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is unique due to its specific structure, which allows for controlled initiation of polymerization reactions. Its imidazole rings provide additional stability and reactivity compared to other similar compounds .

Properties

CAS No.

27776-21-2

Molecular Formula

C12H24Cl2N6

Molecular Weight

323.26 g/mol

IUPAC Name

bis[2-(4,5-dihydro-1H-imidazol-2-yl)propyl]diazene;dihydrochloride

InChI

InChI=1S/C12H22N6.2ClH/c1-9(11-13-3-4-14-11)7-17-18-8-10(2)12-15-5-6-16-12;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);2*1H

InChI Key

ZVVWZIADMMTPBX-UHFFFAOYSA-N

SMILES

CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl

Canonical SMILES

CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl

Key on ui other cas no.

27776-21-2

physical_description

DryPowder, PelletsLargeCrystals

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Synonyms

2,2’-[Azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole Dihydrochloride;  2,2’-(Azodiisopropylidene)di-2-imidazoline Dihydrochloride;  2,2’-Azobis(2-imidazolinylpropane) Dihydrochloride;  2,2’-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

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